N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide is a sulfonamide-derived acetamide compound characterized by two distinct structural motifs:
- Sulfonamide core: A para-substituted phenyl ring bearing an acetylsulfamoyl group (–SO₂NHCOCH₃).
Molecular Formula: C₁₈H₂₀N₂O₃S (inferred from structural analogs in and ).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-5-14(6-4-12)11-17(21)18-15-7-9-16(10-8-15)24(22,23)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCCOSMNDSSUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-methylphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide with structurally related sulfonamide-acetamide derivatives, focusing on substituents, physicochemical properties, and reported applications:
Notes:
- Lipophilicity : The target compound’s 4-methylphenyl group increases lipophilicity compared to derivatives with polar substituents (e.g., methoxy or acetyl groups), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Activity: Compounds with morpholinosulfonyl groups (e.g., 5k) exhibit antiviral properties, suggesting that the acetylsulfamoyl group in the target compound could be optimized for similar applications .
- Synthetic Flexibility : The acetylated sulfonamide in the target compound allows for further derivatization, analogous to the methylsulfonyl group in , which is used to synthesize thiadiazole derivatives .
Research Findings and Implications
- Structural Analysis: The acetylsulfamoyl group in the target compound is structurally distinct from morpholino or methylsulfonyl analogs, offering unique hydrogen-bonding capabilities that could improve target binding in enzyme inhibition .
- Thermal Stability : Related sulfonamide-acetamides (e.g., 5k) have melting points ranging from 156–227°C, suggesting moderate thermal stability. The target compound’s melting point is expected to fall within this range .
- Spectroscopic Data : FT-IR and NMR data for analogs (e.g., 5k: 1H-NMR δ 2.34 ppm for –CH₃, 7.25–7.65 ppm for aromatic protons) provide a benchmark for characterizing the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
